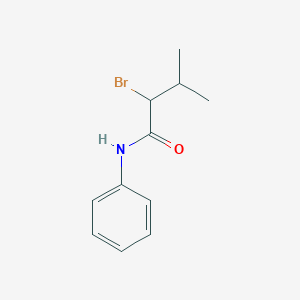

2-bromo-3-methyl-N-phenylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3-methyl-N-phenylbutanamide typically involves the bromination of 3-methyl-N-phenylbutanamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the butanamide chain . The reaction conditions often include the use of bromine or a bromine-containing reagent in an organic solvent, such as dichloromethane, at low temperatures to control the reaction rate and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness .

Análisis De Reacciones Químicas

Types of Reactions

2-bromo-3-methyl-N-phenylbutanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to remove the bromine atom, typically using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation can occur at the methyl group or the phenyl ring, depending on the oxidizing agent used.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Substitution: Products include derivatives where the bromine atom is replaced by the nucleophile.

Reduction: The major product is 3-methyl-N-phenylbutanamide.

Oxidation: Products vary depending on the site of oxidation but can include hydroxylated derivatives.

Aplicaciones Científicas De Investigación

2-bromo-3-methyl-N-phenylbutanamide is used in various scientific research applications, including:

Proteomics Research: It is used as a specialty reagent in the study of proteins and their functions.

Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mecanismo De Acción

Comparación Con Compuestos Similares

Similar Compounds

2-bromo-N,3-dimethyl-N-phenylbutanamide: Similar structure with an additional methyl group.

2-bromo-2-methyl-N-(3-(triethoxysilyl)propyl)propanamide: Contains a triethoxysilyl group, making it more hydrophobic.

Uniqueness

2-bromo-3-methyl-N-phenylbutanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its selective bromination at the 2-position and the presence of a phenyl group make it a valuable compound in research settings .

Actividad Biológica

2-Bromo-3-methyl-N-phenylbutanamide, also known by its chemical name (2S)-2-bromo-3-methyl-N-phenylbutanamide, is a chiral compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a bromine atom at the second carbon, a methyl group at the third carbon, and a phenyl group attached to the nitrogen of the amide functional group, suggests diverse biological activities. This article will explore its biological activity, mechanisms of action, and potential applications based on current research findings.

- Molecular Formula : C11H14BrNO

- Molecular Weight : 256.14 g/mol

- CAS Number : 111216-73-0

The biological activity of this compound is largely dependent on its interactions with specific biological targets. Preliminary studies indicate that compounds with similar structures can exhibit various pharmacological effects, including potential anti-inflammatory and analgesic properties. The presence of the bromine atom and the amide functional group enhances its reactivity with enzymes or receptors in biological systems.

Interaction with Biological Targets

The compound's mechanism of action involves:

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Binding : The compound could bind to various receptors, modulating their activity and influencing physiological responses.

Biological Activity Studies

Research into the biological activity of this compound has focused on its pharmacological effects. Below are some key findings from recent studies:

| Study Focus | Findings |

|---|---|

| Anti-inflammatory Activity | Similar compounds have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines. |

| Analgesic Properties | Compounds structurally related to this compound have demonstrated pain-relieving effects in animal models. |

| Chirality Effects | The chiral nature of the compound influences its interaction with biological targets, affecting its efficacy and safety profile. |

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (2S)-2-Bromo-3-methyl-N-phenylpropanamide | Similar backbone; propanamide instead | Different steric hindrance and reactivity |

| (2S)-2-Chloro-3-methyl-N-phenylbutanamide | Chlorine instead of bromine | Different electrophilic characteristics |

| (2S)-2-Bromo-3-ethyl-N-phenylbutanamide | Ethyl group instead of methyl | Variations in hydrophobicity and potential activity |

The presence of the bromine atom and specific substitution patterns significantly influence the reactivity and biological properties compared to these similar compounds.

Applications in Medicinal Chemistry

The unique structural characteristics of this compound make it a valuable candidate for drug development:

- Pharmaceutical Development : It can serve as an intermediate for synthesizing new pharmaceuticals targeting specific diseases.

- Enantiomerically Pure Substances : Its chiral nature allows for the preparation of enantiomerically pure compounds, which are crucial for developing effective drugs.

- Agrochemicals : The compound may also find applications in synthesizing agrochemicals due to its structural properties.

Propiedades

IUPAC Name |

2-bromo-3-methyl-N-phenylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-8(2)10(12)11(14)13-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQQHXKRPBKQRLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585375 |

Source

|

| Record name | 2-Bromo-3-methyl-N-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111216-73-0 |

Source

|

| Record name | 2-Bromo-3-methyl-N-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.